2,3-Dimethylaniline Hydrochloride

Descripción general

Descripción

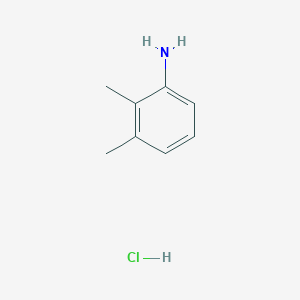

2,3-Dimethylaniline Hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dimethylaniline Hydrochloride can be synthesized through several methods. One common approach involves the methylation of aniline. The process typically includes the following steps:

Nitration of Toluene: Toluene is nitrated to form 2,3-dimethylnitrobenzene.

Reduction: The nitro group is then reduced to an amine group, resulting in 2,3-dimethylaniline.

Formation of Hydrochloride Salt: The free base 2,3-dimethylaniline is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylnitrobenzene in the presence of a suitable catalyst such as palladium on carbon. The resulting 2,3-dimethylaniline is then converted to its hydrochloride salt by reaction with hydrochloric acid.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylaniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced further, although this is less common.

Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups and the amine group direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation Products: Quinones, nitroso compounds.

Substitution Products: Halogenated derivatives, nitro derivatives, sulfonated derivatives.

Aplicaciones Científicas De Investigación

2,3-Dimethylaniline Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylaniline Hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules. Additionally, its hydrochloride form enhances its solubility, facilitating its use in aqueous reactions.

Comparación Con Compuestos Similares

2,4-Dimethylaniline: Another isomer with methyl groups at the 2nd and 4th positions.

2,5-Dimethylaniline: Methyl groups at the 2nd and 5th positions.

2,6-Dimethylaniline: Methyl groups at the 2nd and 6th positions.

3,4-Dimethylaniline: Methyl groups at the 3rd and 4th positions.

3,5-Dimethylaniline: Methyl groups at the 3rd and 5th positions.

Uniqueness: 2,3-Dimethylaniline Hydrochloride is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it undergoes. The ortho-substitution pattern (2,3-positions) affects the electron density on the benzene ring, making it distinct from other isomers in terms of chemical behavior and applications.

Actividad Biológica

2,3-Dimethylaniline hydrochloride (CAS No. 5417-45-8) is an aromatic amine widely used in various chemical syntheses, particularly in the production of dyes, pesticides, and pharmaceuticals. Understanding its biological activity is crucial due to its potential toxicological effects and implications in pharmacology.

- Molecular Formula : C₈H₁₂ClN

- Molecular Weight : 159.64 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid or solid.

Biological Activity Overview

This compound exhibits various biological activities, including toxicity, mutagenicity, and potential therapeutic effects. Below are key findings from studies assessing its biological impact.

Toxicity

- Acute Toxicity : The compound has demonstrated significant acute toxicity in animal models. The LD50 values vary across species:

- Chronic Toxicity : Long-term exposure has been linked to hepatotoxicity and nephrotoxicity. In chronic studies involving rats, increased liver weights and decreased body weight were observed alongside alterations in blood parameters such as hemoglobin levels .

- Genotoxicity : The compound has shown mutagenic properties in vitro. It induced mutations in mouse lymphoma cells and caused sister chromatid exchanges in Chinese hamster ovary cells . However, it did not induce micronuclei formation in vivo under certain conditions .

Metabolism

This compound undergoes metabolic transformation primarily via N-hydroxylation and conjugation pathways. Major urinary metabolites include:

- 4-Hydroxy-2,3-dimethylaniline

- Other minor metabolites identified include 3-methyl-2-aminobenzoic acid .

Study on Hepatotoxicity

A significant study evaluated the effects of repeated administration of this compound in Fischer 344 rats over a period of 13 weeks. Findings included:

- Increased liver weights.

- Decreased erythrocyte counts and hemoglobin levels.

- Histopathological changes indicative of liver damage .

| Parameter | Control Group | Treatment Group (310 mg/kg) |

|---|---|---|

| Liver Weight (g) | 10 ± 0.5 | 15 ± 0.8 |

| Erythrocyte Count (million/µL) | 7.5 ± 0.2 | 5.0 ± 0.3 |

| Hemoglobin (g/dL) | 15 ± 0.5 | 10 ± 0.6 |

Study on Mutagenicity

In a mutagenicity assessment using the Ames test, the compound was found to significantly increase revertant colonies in Salmonella typhimurium strains TA98 and TA100, indicating a strong mutagenic potential .

Propiedades

IUPAC Name |

2,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQDEEVOZDZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988578 | |

| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-45-8, 68877-30-5 | |

| Record name | 5417-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, ar,ar-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.